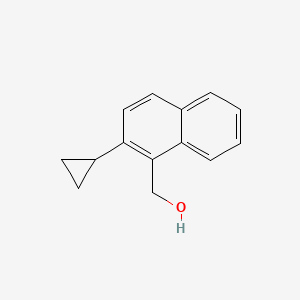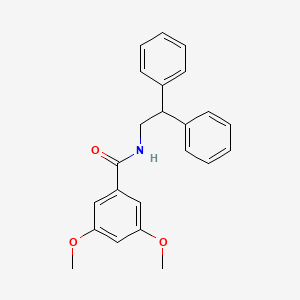
3-(2,3-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a bipyridine moiety fused with a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and coordination chemistry. The unique structure of this compound allows it to interact with metal ions, making it a valuable ligand in the synthesis of coordination complexes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-bipyridine with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(2,3-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The bipyridine moiety allows for substitution reactions, where halogens or other functional groups can be introduced using reagents like halogenating agents or organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenating Agents: Chlorine, bromine
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Amines and Thiols: Formed through reduction reactions
Halogenated Derivatives: Formed through substitution reactions
科学研究应用
3-(2,3-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of coordination complexes with transition metals, which can be studied for their catalytic properties and electronic structures.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of materials with specific electronic and photophysical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 3-(2,3-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine involves its interaction with metal ions and biological targets. The bipyridine moiety allows the compound to chelate metal ions, forming stable coordination complexes. These complexes can exhibit unique electronic and catalytic properties, making them useful in various applications.
In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to antimicrobial or anticancer effects, depending on the specific biological target.
相似化合物的比较
3-(2,3-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine can be compared with other similar compounds, such as:
2,2’-Bipyridine: A well-known ligand used in coordination chemistry, but lacks the thiadiazole moiety.
1,10-Phenanthroline: Another popular ligand with a similar structure but different electronic properties.
3-(2,2’-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine: A closely related compound with slight structural variations.
The uniqueness of this compound lies in its combination of the bipyridine and thiadiazole moieties, which confer distinct electronic and coordination properties, making it a versatile compound for various applications.
属性
分子式 |
C12H9N5S |
|---|---|
分子量 |
255.30 g/mol |
IUPAC 名称 |
3-(6-pyridin-3-ylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C12H9N5S/c13-12-16-11(17-18-12)10-5-1-4-9(15-10)8-3-2-6-14-7-8/h1-7H,(H2,13,16,17) |
InChI 键 |
GXJZJLGQMWAOPG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)C2=NSC(=N2)N)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-methyl-3-((4-(methylsulfinyl)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate](/img/structure/B13891529.png)
![2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzoate](/img/structure/B13891530.png)

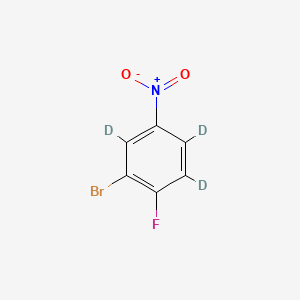
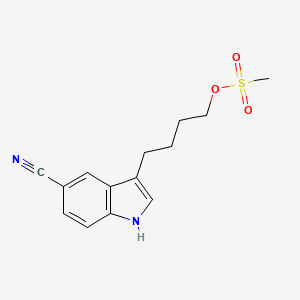
![2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide](/img/structure/B13891567.png)
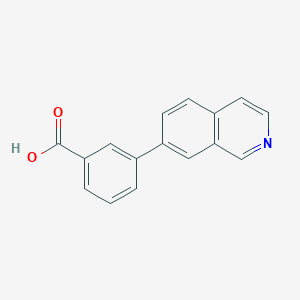
![2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2-methylaminoacetyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(3H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B13891580.png)
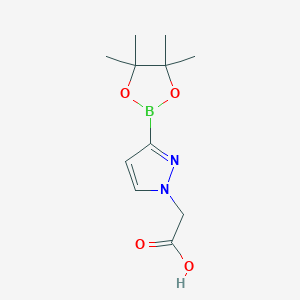
![methyl (3S,6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13891585.png)
![4-bromo-3-[4-(chloromethyl)-3-fluorobenzoyl]-N,N-dimethyl-1H-Indole-1-carboxamide](/img/structure/B13891588.png)

